molecular formula C15H15NO2 B4965747 3-(4-aminophenyl)-2-phenylpropanoic acid CAS No. 6318-46-3

3-(4-aminophenyl)-2-phenylpropanoic acid

Cat. No.: B4965747
CAS No.: 6318-46-3
M. Wt: 241.28 g/mol
InChI Key: XONFDEZWKOHVGX-UHFFFAOYSA-N
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Description

“3-(4-aminophenyl)-2-phenylpropanoic acid” is an organic compound . It is also known as “(2R)-2-amino-3-(4-aminophenyl)propanoic acid” and has the InChI code "1S/C9H12N2O2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,10-11H2, (H,12,13)/t8-/m1/s1" . It is stored in a dark place, under an inert atmosphere, at room temperature .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not explicitly mentioned in the search results .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 165.19 g/mol . The SMILES string for this compound is "Nc1ccc (cc1)\C=C\C (O)=O" .

Mechanism of Action

The mechanism of action of “3-(4-aminophenyl)-2-phenylpropanoic acid” is not explicitly mentioned in the search results .

Safety and Hazards

“3-(4-aminophenyl)-2-phenylpropanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and in a well-ventilated area. Contact with skin, eyes, and clothing should be avoided, and dust formation should be prevented .

Future Directions

The future directions of “3-(4-aminophenyl)-2-phenylpropanoic acid” are not explicitly mentioned in the search results .

Properties

IUPAC Name

3-(4-aminophenyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFDEZWKOHVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283452
Record name 3-(4-Aminophenyl)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-46-3
Record name NSC31626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Aminophenyl)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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